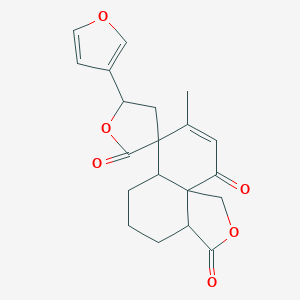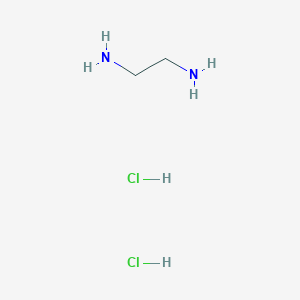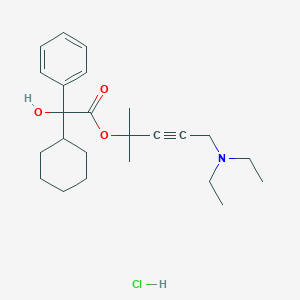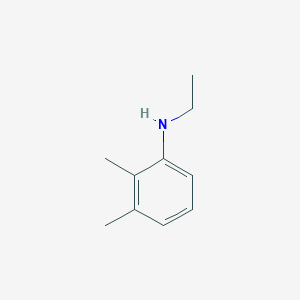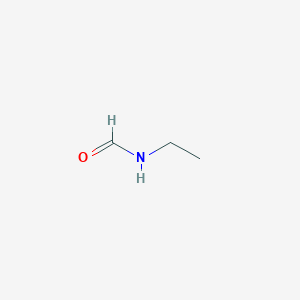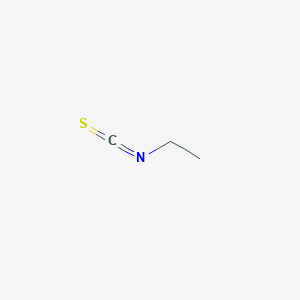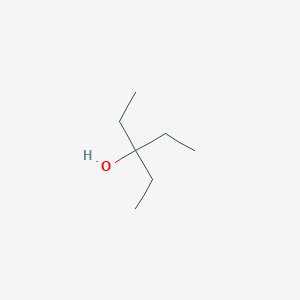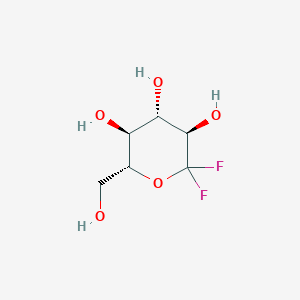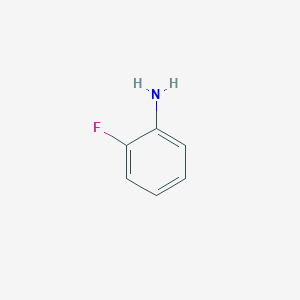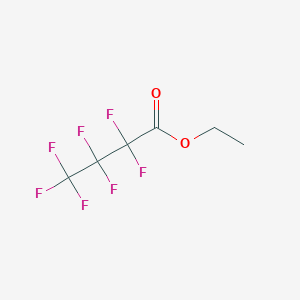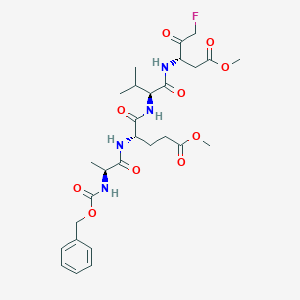
Z-Aevd-fmk
Overview
Description
Z-Aevd-fmk, also known as Z-Val-Ala-Asp(OMe) fluoromethylketone (Z-VAD.FMK), is a well-known synthetic peptide that functions as a broad-spectrum inhibitor of caspase enzymes, which are central to the process of apoptosis, or programmed cell death. The inhibition of these enzymes by Z-VAD.FMK has been instrumental in the study of apoptosis and has provided insights into the role of caspases in various cellular processes .
Synthesis Analysis
The
Scientific Research Applications
Nanoparticle Formulation for Caspase Inhibition
Aktaş et al. (2005) developed chitosan nanoparticles containing Z-DEVD-FMK, a peptide and caspase inhibitor, demonstrating its potential in delivering therapeutic doses for anticaspase activity. This application is significant in experimental animal studies, highlighting the role of nanotechnology in enhancing drug delivery systems (Aktaş et al., 2005).Apoptosis Inhibition in Intestinal Epithelial Cells
Jones et al. (2004) found that specific caspase inhibitors, including Z-AEVD-FMK, significantly reduced TNF-alpha/butyrate-induced apoptosis in CaCo-2 colonic epithelial cells. This suggests the potential therapeutic use of caspase inhibitors in treating inflammatory bowel conditions (Jones et al., 2004).Role in Cancer Research
You et al. (2009) explored the effects of magnolol, a compound that inhibits cancer cell proliferation, and found that caspase inhibitors like this compound can inhibit apoptosis in human malignant melanoma cells. This study suggests a role for caspase inhibitors in understanding cancer cell apoptosis mechanisms (You et al., 2009).Caspase Inhibition in Polymer Toxicity Studies
Fischer et al. (2003) investigated the cytotoxicity of cationic polymers and the role of caspase inhibitors, including Z-VAD-FMK, in identifying cell death mechanisms. This study provides insights into the toxicity relationships in non-viral gene delivery systems (Fischer et al., 2003).Application in Cryopreservation
Stroh et al. (2002) demonstrated that the caspase inhibitor Z-VAD-FMK significantly improves the recovery and survival of various cryopreserved cell types, suggesting its use as a cryoprotective agent. This has implications for stem cell transplantation and tissue engineering (Stroh et al., 2002).Enhancing Cell Survival in Spinal Cord Injury
Genovese et al. (2007) found that Z-VAD-FMK reduced inflammation and tissue injury in spinal cord trauma, indicating its potential for therapeutic use in neurodegenerative diseases and injury treatments (Genovese et al., 2007).
Mechanism of Action
Target of Action
Z-AEVD-FMK is primarily an irreversible inhibitor of caspase-10 . Caspases are a family of cytosolic aspartate-specific cysteine proteases involved in the initiation and execution of apoptosis . Caspase-10 belongs to the apoptosis initiation group of caspases .
Mode of Action
This compound interacts with caspase-10 and related caspases . At a concentration of 10 µM, it can prevent the initiation of Fas signaling by caspase-10 in Jurkat T lymphoma cells . This interaction prevents Bid cleavage into its active form, thereby inhibiting caspase cascade activation and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptosis pathway . By inhibiting caspase-10, this compound prevents the initiation of Fas signaling, which is a crucial step in the apoptosis pathway . This results in the prevention of Bid cleavage into its active form, thereby inhibiting the caspase cascade activation and apoptosis .
Pharmacokinetics
It is known that this compound is a cell-permeable compound , which suggests that it can readily cross cell membranes to exert its effects
Result of Action
The primary molecular effect of this compound’s action is the prevention of Bid cleavage into its active form . This results in the inhibition of the caspase cascade activation and apoptosis . On a cellular level, this means that this compound can prevent cell death in cells where apoptosis is initiated by caspase-10 .
Action Environment
It is known that the compound is shipped with polar packs and should be stored at -20 to -70 °c . Repeated freeze-thaw cycles should be avoided . These details suggest that temperature and storage conditions could potentially influence the stability and efficacy of this compound.
Future Directions
Z-AEVD-FMK is a cleavable ADC linker used for the synthesis of antibody active molecule conjugates (ADCs) . It has potential applications in scientific research and drug development .
Relevant Papers Several papers have been published on this compound. One study found that z-VAD-fmk augmentation of TNFα-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species . Another paper evaluated Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation . A third paper discussed off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk .
properties
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FN4O10/c1-16(2)24(27(39)32-20(21(34)14-29)13-23(36)42-5)33-26(38)19(11-12-22(35)41-4)31-25(37)17(3)30-28(40)43-15-18-9-7-6-8-10-18/h6-10,16-17,19-20,24H,11-15H2,1-5H3,(H,30,40)(H,31,37)(H,32,39)(H,33,38)/t17-,19-,20-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRBQFKZDGMTP-CDSYHYPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FN4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



